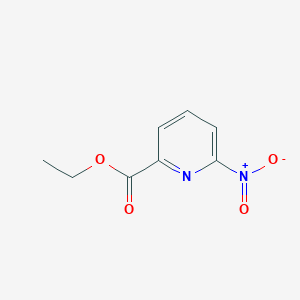

Ethyl 6-nitropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-7(9-6)10(12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYUJWRQRZRYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 6-nitropicolinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the synthesis of Ethyl 6-nitropicolinate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is presented as a three-step process commencing from commercially available precursors. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in the synthesis of more complex heterocyclic compounds. The introduction of a nitro group onto the picolinate scaffold significantly influences the electronic properties of the pyridine ring, making it a versatile substrate for further functionalization in drug discovery and development. This guide outlines a reliable synthetic pathway involving the preparation of 6-hydroxypicolinic acid, its subsequent nitration, and final esterification to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following three key transformations:

-

Synthesis of 6-Hydroxypicolinic Acid: Carboxylation of 2-bromo-6-hydroxypyridine.

-

Synthesis of 6-Nitropicolinic Acid: Nitration of 6-hydroxypicolinic acid.

-

Synthesis of this compound: Fischer esterification of 6-nitropicolinic acid.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxypicolinic Acid

This procedure details the synthesis of 6-hydroxypicolinic acid from 2-bromo-6-hydroxypyridine and carbon dioxide[1][2].

Experimental Protocol:

-

To a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol, 1.0 equiv.) in dry tetrahydrofuran (THF, 20 mL) at 0°C, add a 2 M solution of isopropylmagnesium chloride in THF (2.2 mL, 4.4 mmol, 1.0 equiv.) over 5 minutes.

-

Stir the resulting clear solution at 0°C for an additional 5 minutes.

-

Add a 2.5 M solution of n-butyllithium in hexanes (3.5 mL, 8.8 mmol, 2.0 equiv.) dropwise over 5 minutes, maintaining the temperature below -20°C.

-

Stir the reaction mixture at this temperature for 30 minutes.

-

Introduce dry carbon dioxide (0.20 g, 4.5 mmol, 1.0 equiv.) to the reaction mixture at -20°C.

-

Allow the mixture to warm to 20°C over 30 minutes and then quench with water (6 mL).

-

After stirring for 10 minutes, separate the aqueous and organic phases.

-

Extract the aqueous phase one additional time with ethyl acetate.

-

Acidify the combined aqueous phases to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 6-hydroxypicolinic acid.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-6-hydroxypyridine | [1][2] |

| Reagents | i-PrMgCl, n-BuLi, CO2 | [1][2] |

| Solvent | Tetrahydrofuran | [1][2] |

| Reaction Time | ~1.5 hours | [1][2] |

| Yield | ~93% | [1] |

| Molecular Formula | C6H5NO3 | [3] |

| Molecular Weight | 139.11 g/mol | [3] |

Step 2: Synthesis of 6-Nitropicolinic Acid

This protocol is adapted from the nitration of the structurally similar 6-hydroxynicotinic acid[4][5].

Experimental Protocol:

-

In a flask, add 6-hydroxypicolinic acid (10 g, 0.072 mol) to 40 mL of concentrated sulfuric acid.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a mixture of 15 mL of concentrated sulfuric acid and 15 mL of fuming nitric acid, keeping the temperature below 20°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 80°C and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry to yield 6-nitropicolinic acid.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Starting Material | 6-Hydroxypicolinic Acid | [4] |

| Reagents | Conc. H2SO4, Fuming HNO3 | [4] |

| Reaction Time | 5 hours | [4] |

| Reaction Temperature | 0°C to 80°C | [4] |

| Yield | Not specified, but expected to be moderate to high | |

| Molecular Formula | C6H4N2O5 | |

| Molecular Weight | 184.11 g/mol |

Step 3: Synthesis of this compound

This procedure follows the general principles of Fischer esterification[6][7][8].

Experimental Protocol:

-

Suspend 6-nitropicolinic acid (5.0 g, 0.027 mol) in anhydrous ethanol (50 mL).

-

Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Pour the residue into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.

Quantitative Data for Step 3

| Parameter | Value | Reference |

| Starting Material | 6-Nitropicolinic Acid | |

| Reagents | Anhydrous Ethanol, Conc. H2SO4 | [6] |

| Reaction Type | Fischer Esterification | [6][7] |

| Reaction Time | 8-12 hours | |

| Yield | Not specified, typically moderate to high for Fischer esterifications | |

| Molecular Formula | C8H8N2O4 | |

| Molecular Weight | 196.16 g/mol |

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

References

- 1. 6-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Hydroxypicolinic acid | 19621-92-2 [chemicalbook.com]

- 3. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Ethyl 6-Nitropicolinate: A Technical Guide for Researchers

This technical guide provides a consolidated overview of the known chemical properties of Ethyl 6-nitropicolinate, designed for researchers, scientists, and professionals in drug development. It is important to note that publicly available data on this specific compound is limited, and this document reflects the currently accessible information.

Chemical and Physical Properties

| Property | Data |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24 |

| Mass Spectrometry (MS) | m/z = 195.11 |

| UV (in EtOH) | λmax = 265 nm, 296 nm |

Experimental Protocols

Detailed and reproducible experimental protocols for the synthesis and characterization of this compound are not extensively documented in the available literature. General synthetic routes for similar nitroaromatic compounds may be adaptable, but specific reaction conditions, purification methods, and yields for this compound are not well-established.

General Workflow for Chemical Compound Characterization

In the absence of a specific experimental workflow for this compound, the following diagram illustrates a general process for the characterization of a newly synthesized chemical compound.

Ethyl 6-nitropicolinate CAS number

An In-depth Technical Guide to Ethyl 6-methyl-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-methyl-5-nitronicotinate, a key building block in medicinal chemistry and drug discovery. Due to the ambiguity of the initially requested "Ethyl 6-nitropicolinate" and the prevalence of data for a closely related and commercially significant compound, this document focuses on Ethyl 6-methyl-5-nitronicotinate.

Ethyl 6-methyl-5-nitronicotinate is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its chemical structure incorporates several functional groups that can be readily modified, making it a valuable precursor for creating diverse molecular scaffolds.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1211538-09-8 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1][2] |

| Physical Appearance | Colorless to light yellow liquid or crystalline solid | [2] |

| Predicted Boiling Point | 302.7 ± 37.0 °C | [3] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [3] |

| Synonyms | Ethyl 6-methyl-5-nitropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 6-methyl-5-nitro-, ethyl ester |

Synthesis and Purification

General Experimental Protocol: Synthesis of a Substituted Ethyl Nicotinate Derivative

This protocol is adapted from the known synthesis of related nicotinic acid esters.

Reaction Scheme:

Caption: General synthesis route for a substituted ethyl nicotinate.

Materials:

-

5-Ethyl-2-Methyl Pyridine

-

Sulfuric Acid (98%)

-

Nitric Acid (60%)

-

Ethanol

-

Methylene Dichloride (MDC) or other suitable extraction solvent

-

Sodium Carbonate or other suitable base for neutralization

Procedure:

-

Oxidation:

-

Charge a reaction vessel with sulfuric acid and a suitable catalyst.

-

Cool the mixture to approximately 20°C.

-

Slowly add 5-ethyl-2-methyl pyridine to the mixture.

-

Heat the reaction mixture to 158-160°C.

-

Carefully add nitric acid (60%) over several hours while maintaining the reaction temperature.

-

After the addition is complete, distill off the excess nitric acid.

-

Cool the reaction mixture to approximately 50°C.

-

-

Esterification:

-

Add ethanol to the crude 6-methyl nicotinic acid.

-

Reflux the mixture for several hours (e.g., 6 hours) at 60-70°C.

-

Distill off the excess ethanol.

-

Cool the mixture to room temperature (approximately 25°C).

-

-

Work-up and Purification:

-

Neutralize the reaction mixture to a pH of 7.0 with a suitable base (e.g., sodium carbonate solution).

-

Extract the product into an organic solvent such as methylene dichloride.

-

Separate the organic layer and distill off the solvent.

-

The crude product can be further purified by fractional distillation under reduced pressure.

-

General Purification Method: Column Chromatography

For laboratory-scale purification to obtain high-purity Ethyl 6-methyl-5-nitronicotinate, column chromatography is a standard technique.

Caption: Workflow for purification by column chromatography.

Procedure:

-

Select an appropriate stationary phase (e.g., silica gel) and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the stationary phase.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Ethyl 6-methyl-5-nitronicotinate.

Spectroscopic Characterization

Detailed experimental spectroscopic data for Ethyl 6-methyl-5-nitronicotinate is not widely published. However, based on the analysis of similar structures, the following are the expected characterization data.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the pyridine ring, and signals for the aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the pyridine ring. The carbon bearing the nitro group would be significantly deshielded. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (around 1200-1300 cm⁻¹), and asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹ respectively). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (210.19 m/z). |

Applications in Drug Discovery and Development

Ethyl 6-methyl-5-nitronicotinate is a valuable intermediate in the pharmaceutical industry due to its versatile chemical nature.[1][2] The presence of the nitro group, the ester, and the methyl group on the pyridine core allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.

References

An In-depth Technical Guide to Ethyl 6-Nitropicolinate: Properties, Synthesis, and Characterization

Introduction

Ethyl 6-nitropicolinate is a pyridine-based organic compound of interest in medicinal chemistry and materials science due to the presence of both an electron-withdrawing nitro group and an ester functional group. These features make it a potential building block for the synthesis of more complex molecules with desired biological activities or material properties. This guide provides a summary of its predicted molecular structure, data from related compounds, a plausible synthetic route with detailed experimental protocols, and characterization techniques.

Molecular Structure and Identifiers

Due to the limited specific information for this compound, the following table includes identifiers for the parent ester, ethyl picolinate, and a structurally related nitronated pyridine ester, ethyl 6-methyl-5-nitronicotinate.

| Identifier | Ethyl Picolinate | Ethyl 6-Methyl-5-nitronicotinate | This compound (Predicted) |

| CAS Number | 2524-52-9 | 1211538-09-8 | Not Available |

| Molecular Formula | C₈H₉NO₂ | C₉H₁₀N₂O₄ | C₈H₈N₂O₄ |

| Molecular Weight | 151.16 g/mol | 210.19 g/mol | 196.16 g/mol |

| SMILES | CCOC(=O)c1ncccc1 | CCOC(=O)c1cc(c(n1)C)--INVALID-LINK--[O-] | O=--INVALID-LINK--c1cccc(n1)C(=O)OCC |

| InChI | InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | InChI=1S/C9H10N2O4/c1-3-15-9(14)7-5-6(2)10-8(4-7)11(12)13 | InChI=1S/C8H8N2O4/c1-2-14-8(13)6-4-3-5-7(10(11)12)9-6/h3-5H,2H2,1H3 |

Physicochemical and Spectroscopic Data of Related Compounds

The following tables summarize known data for related compounds to provide an estimate of the expected properties of this compound.

Physicochemical Properties

| Property | Ethyl Picolinate | Ethyl 6-Methyl-5-nitronicotinate |

| Boiling Point | 215-216 °C | 302.7 °C (Predicted) |

| Density | 1.107 g/mL at 25 °C | 1.272 g/cm³ (Predicted) |

| Refractive Index | 1.504 | Not Available |

Spectroscopic Data

Spectroscopic data for a nitropyridine ester is limited. The following provides a general idea of expected spectral features.

| Spectroscopy | Expected Features for this compound |

| ¹H NMR | Aromatic protons on the pyridine ring (δ 7.5-9.0 ppm), quartet for the -OCH₂- group (δ ~4.4 ppm), and a triplet for the -CH₃ group (δ ~1.4 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 120-150 ppm), ester methylene carbon (δ ~62 ppm), and ester methyl carbon (δ ~14 ppm). |

| IR Spectroscopy | Strong C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (1200-1300 cm⁻¹), and characteristic asymmetric and symmetric N-O stretches for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound is the direct nitration of the commercially available starting material, ethyl picolinate. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, nitration can be achieved under harsh conditions.

References

In-Depth Technical Guide: Ethyl 6-nitropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-nitropicolinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the nitropyridine scaffold in various pharmacologically active molecules. The introduction of a nitro group to the picolinic acid ester backbone can significantly alter its chemical reactivity and biological activity, making it a valuable intermediate for the synthesis of novel compounds. This guide provides a summary of the available physical and chemical information for this compound, alongside a logical workflow for its characterization and a representative synthetic protocol.

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of publicly available, experimentally determined physical property data for this compound. While the compound is commercially available from several suppliers, detailed technical data sheets with quantitative physical properties are not provided. The information available is summarized below.

Quantitative Data

The following table summarizes the known and calculated properties of this compound.

| Property | Value | Source |

| CAS Number | 65370-43-6 | Chemical Abstract Service |

| Molecular Formula | C₈H₈N₂O₄ | Calculated |

| Molecular Weight | 196.16 g/mol | Calculated |

| Appearance | Not explicitly reported; likely a crystalline solid. | Inferred from similar compounds |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No quantitative data available; likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

Qualitative Description

Based on its chemical structure, this compound is expected to be a neutral, organic compound. The presence of the polar nitro group and the ester functionality suggests that while it will have limited solubility in water, it should be readily soluble in a range of organic solvents. At standard temperature and pressure, it is anticipated to be a solid, likely crystalline in nature, a common characteristic of similar aromatic nitro compounds.

Logical Workflow for Characterization

For a newly synthesized batch of this compound, a systematic characterization workflow is essential to confirm its identity and purity. The following diagram outlines a logical experimental progression.

Experimental Protocol: Synthesis of this compound

The following is a representative, hypothetical experimental protocol for the synthesis of this compound based on established organic chemistry principles for the nitration of pyridine derivatives. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective

To synthesize this compound via the nitration of Ethyl picolinate.

Reaction Scheme

Materials and Methods

-

Materials:

-

Ethyl picolinate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl Acetate

-

-

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

-

Addition of Starting Material: Slowly add Ethyl picolinate to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: To the resulting solution, add a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Safety Precautions

-

This reaction involves the use of strong, corrosive acids (sulfuric acid and nitric acid) and should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

-

The quenching and neutralization steps should be performed slowly and with caution to control gas evolution.

Disclaimer: This document is intended for informational purposes only and does not constitute a validated experimental protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

An In-depth Technical Guide to Ethyl 6-Nitropicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 6-nitropicolinate, a key chemical intermediate in various synthetic applications.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound commonly known as this compound is ethyl 6-nitropyridine-2-carboxylate . This nomenclature is derived from its structure as an ethyl ester of 6-nitropicolinic acid. The parent molecule, picolinic acid, is systematically named pyridine-2-carboxylic acid. A synonym for 6-nitropyridine-2-carboxylic acid is 6-nitro-2-picolinic acid. The structure consists of a pyridine ring with a nitro group at the 6-position and an ethyl carboxylate group at the 2-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | Ethyl 6-nitropyridine-2-carboxylate |

| Molecular Formula | C₈H₈N₂O₄[1] |

| Molecular Weight | 196.16 g/mol [1] |

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties can be inferred from its parent compound and similar chemical structures. The parent acid, 6-nitropyridine-2-carboxylic acid, is a solid with a melting point of 169-172 °C. The ethyl ester is expected to be a stable compound under standard conditions.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of 6-nitropyridine-2-carboxylic acid. A general and widely used method for such transformations is the Fischer esterification.

Experimental Protocol: Fischer Esterification of 6-Nitropyridine-2-carboxylic Acid

-

Reaction Setup: A solution of 6-nitropyridine-2-carboxylic acid in an excess of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution.[1]

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 6-nitropyridine-2-carboxylate.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Logical Workflow for Synthesis

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of substituted aminopyridines. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Potential Signaling Pathway Involvement

While there is no specific signaling pathway directly associated with this compound itself, its derivatives, particularly those containing the aminopyridine core, are explored in drug discovery for their potential to interact with various biological targets. For instance, aminopyridine-based compounds are known to be scaffolds for kinase inhibitors, which play a crucial role in cellular signaling pathways related to cell growth, differentiation, and apoptosis.

Illustrative Diagram of a Generic Kinase Signaling Pathway

References

The Advent of Nitropicolinates: A Technical Chronicle of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropicolinates, a class of nitro-substituted pyridine carboxylic acids, represent a significant area of study within medicinal and organic chemistry. Their history is intrinsically linked to the broader exploration of pyridine chemistry, particularly the activation of the pyridine ring towards electrophilic substitution. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of nitropicolinates, with a focus on providing researchers with the detailed information necessary for their work.

Historical Context: The Challenge of Pyridine Nitration

The direct nitration of pyridine is a notoriously difficult reaction. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic attack. Early attempts to nitrate pyridine required harsh conditions and resulted in low yields. A significant breakthrough in pyridine chemistry came in 1926 when Jakob Meisenheimer first reported the synthesis of pyridine N-oxide.[1] This discovery was pivotal, as the N-oxide group activates the pyridine ring, particularly at the 4-position, to electrophilic substitution.

The Dawn of Nitropicolinates: The Work of Ochiai and Hayashi

Building upon the newfound reactivity of pyridine N-oxides, the first synthesis of a nitropicolinic acid derivative was a logical next step. In 1947, Eiji Ochiai and E. Hayashi at the University of Tokyo published their work on the nitration of pyridine-2-carboxylic acid N-oxide (picolinic acid N-oxide).[2] This seminal work marked the formal discovery of the nitropicolinate class of compounds. Their research, along with independent work by den Hertog and Overhoff in Holland, demonstrated that the nitration of pyridine N-oxide and its derivatives, including picolinic acid N-oxide, proceeds with high regioselectivity to yield the 4-nitro derivative.[3]

Key Synthetic Methodologies

The primary route to nitropicolinates involves the nitration of a picolinic acid precursor. The specific methodology depends on the desired isomer.

Synthesis of 4-Nitropicolinic Acid N-Oxide

The most well-documented synthesis is that of 4-nitropicolinic acid N-oxide, a key intermediate for various derivatives.

Experimental Protocol:

The synthesis of 4-aminopicolinic acid proceeds through the nitration of picolinic acid N-oxide to form 4-nitropicolinic acid N-oxide, which is then reduced.[4]

-

Nitration of Picolinic Acid N-Oxide:

-

Picolinic acid N-oxide is dissolved in a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10 °C.

-

The resulting mixture is heated to 120-130 °C for 2.5 hours.

-

After cooling, the mixture is poured onto ice and neutralized with a saturated sodium carbonate solution.

-

The precipitated 4-nitropicolinic acid N-oxide is collected by filtration, washed with cold water, and dried.

-

-

Reduction to 4-Aminopicolinic Acid:

-

4-Nitropicolinic acid N-oxide is dissolved in warm glacial acetic acid and acetic anhydride.

-

The mixture is subjected to catalytic hydrogenation at room temperature under hydrogen pressure (60 psi) in the presence of a Palladium on carbon (Pd/C) catalyst for 48 hours.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-aminopicolinic acid.

-

Logical Workflow for the Synthesis of 4-Aminopicolinic Acid:

References

Reactivity of the nitro group on a pyridine ring

An In-depth Technical Guide to the Reactivity of the Nitro Group on a Pyridine Ring

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a nitro (NO₂) group onto this heterocyclic system dramatically alters its electronic properties and chemical reactivity, transforming it into a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution, akin to nitrobenzene, but significantly activates it for nucleophilic aromatic substitution.[1][2] This activation, coupled with the nitro group's own susceptibility to reduction, opens numerous pathways for functionalization. This guide provides a detailed exploration of the primary modes of reactivity for nitropyridines, focusing on nucleophilic aromatic substitution and reduction, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group renders the pyridine ring electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group.[3][4] This stabilization of the intermediate, known as a Meisenheimer complex, is the key factor driving the SNAr reaction.[4]

General Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Caption: The addition-elimination pathway for SNAr reactions.

Displacement of Halogen Leaving Groups

A common application of SNAr on nitropyridines is the displacement of a halide, which is an excellent leaving group. The reaction is highly efficient, particularly when the halide is positioned ortho or para to the nitro group.

Table 1: Nucleophilic Aromatic Substitution of Halonitropyridines

| Substrate | Nucleophile/Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Various Arenethiolates | Methanol, RT | 2-Arylthio-3-nitropyridines | Not specified | [5] |

| 2-Chloro-5-nitropyridine | Various Arenethiolates | Methanol, RT | 2-Arylthio-5-nitropyridines | Not specified | [5] |

| 3-Fluoro-2-nitropyridine | Morpholine, K₂CO₃ | MeCN, 50 °C, 18 h | 3-Morpholino-2-nitropyridine | 84 | [6] |

| 3-Fluoro-2-nitropyridine | Pyrazole, K₂CO₃ | MeCN, 50 °C, 18 h | 3-(Pyrazol-1-yl)-2-nitropyridine | 84 | [6] |

| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride, K₂CO₃, K₂₂₂ | DMSO | 3-Methoxy-2-[¹⁸F]fluoropyridine | 70-89 | [7] |

| 2,4-Dichloro-3-nitropyridine | Various Amines | Not specified | 4-Amino-2-chloro-3-nitropyridines | Not specified | [8] |

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electrophilic aromatic rings, including nitropyridines.[9] The reaction involves the addition of a carbanion stabilized by a leaving group (e.g., a sulfonyl group) to an electron-deficient position on the ring. This is followed by a base-induced β-elimination of the leaving group to yield the alkylated product.[9][10]

Caption: Key steps in the VNS C-H alkylation of nitropyridines.

Table 2: Alkylation of Nitropyridines via VNS

| Substrate | Alkylating Agent | Base | Conditions | Major Product Position | Yield (%) | Reference |

| 3-Nitropyridine | Phenyl methyl sulfone | t-BuOK | THF, -60 °C, 3 min | 4-alkylation | 81 | [10] |

| 3-Nitropyridine | Ethyl phenyl sulfone | t-BuOK | THF, -60 °C, 3 min | 4-alkylation | 82 | [10] |

| 2-Chloro-5-nitropyridine | Phenyl methyl sulfone | t-BuOK | THF, -60 °C, 3 min | 6-alkylation | 85 | [10] |

| 3-Nitroquinoline | Phenyl methyl sulfone | t-BuOK | THF, -60 °C, 3 min | 4-alkylation | 76 | [10] |

Chapter 2: Reduction of the Nitro Group

The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines. The resulting aminopyridines are crucial building blocks in the pharmaceutical industry, serving as key pharmacophores in numerous bioactive molecules.[8][11] A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of metals in acidic media.

Common Reduction Methodologies

The choice of reducing agent often depends on the presence of other functional groups in the molecule.

-

Metal and Acid: A classic and robust method involves the use of metals like iron, tin, or zinc in the presence of an acid such as HCl or acetic acid.[8][12] This method is cost-effective and highly efficient.

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas, ammonium formate) is a clean and effective method, though it may be incompatible with reducible functional groups like alkenes or alkynes.[13]

-

Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) or low-valent titanium (e.g., TiCl₄/SnCl₂) can also be employed, sometimes offering different selectivity.[8][14] The reaction with TiCl₄/SnCl₂ can be tuned to yield different products; for example, using 3 molar equivalents of TiCl₄-SnCl₂ (1:2) can produce 4-aminopyridine from 4-nitropyridine N-oxide, while a 1:1 ratio can lead to the formation of 4,4'-azodipyridine.[14]

Caption: A typical laboratory workflow for reducing a nitropyridine.

Table 3: Reduction of Nitropyridines to Aminopyridines

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 4-Nitropyridine-N-oxide | Iron, Hydrochloric Acid | Aqueous | 4-Aminopyridine | 80-85 | [12] |

| 4-Nitropyridine-N-oxide | Iron, 25-30% Sulfuric Acid | Aqueous | 4-Aminopyridine | 85-90 | [12] |

| 3-Fluoro-2-nitropyridine derivatives | Fe, NH₄Cl | Ethanol/Water, Reflux | 3-Substituted-2-aminopyridines | Not specified | [6] |

| 2-Chloro-5-nitropyridine | Na₂S₂O₄ | Not specified | 5-Amino-2-chloropyridine | Not specified | [8] |

| 2-Nitropyridine | Fe, HCl, Aromatic Aldehyde | Not specified | Azomethines (Schiff bases) | Not specified | [8] |

| vic-Substituted 3-nitropyridines | Zn, NH₄Cl, EtOH | Ultrasonication | N-(3-pyridyl)hydroxylamines | High yields | [15] |

Chapter 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key transformations discussed in this guide.

Protocol: Synthesis of 3-Morpholino-2-nitropyridine via SNAr

Adapted from the synthesis of 3-substituted-2-aminopyridines[6]

-

Reagent Setup: To a solution of 3-fluoro-2-nitropyridine (1.0 eq) in acetonitrile (MeCN), add morpholine (1.2 eq).

-

Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) to the mixture.

-

Reaction: Stir the reaction mixture at 50 °C for 18 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic solids.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 3-morpholino-2-nitropyridine.

Protocol: Reduction of 4-Nitropyridine-N-oxide with Iron and Sulfuric Acid

Adapted from the synthesis of 4-aminopyridine[12]

-

Reagent Setup: In a reaction vessel, prepare a solution of 25-30% aqueous sulfuric acid. Add iron powder to the solution with stirring.

-

Substrate Addition: Add 4-nitropyridine-N-oxide portion-wise to the stirred mixture. The reaction is exothermic and may require cooling to maintain control.

-

Reaction: After the addition is complete, continue stirring the mixture until the reaction is complete (monitor by TLC). The reaction with sulfuric acid is noted to be slower than with HCl but provides a better yield.

-

Workup: Cool the reaction mixture and neutralize it carefully with sodium carbonate until the solution is basic.

-

Isolation: Filter the mixture to remove iron salts. The aqueous filtrate is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-aminopyridine. The product can be further purified by recrystallization.

Conclusion

The nitro group is a powerful and versatile functional handle in pyridine chemistry. Its strong electron-withdrawing character fundamentally alters the ring's reactivity, enabling facile nucleophilic aromatic substitution reactions that are otherwise difficult to achieve. Furthermore, the nitro group itself serves as a synthetic precursor to the invaluable amino group, a cornerstone of medicinal chemistry. A thorough understanding of these reactivity patterns, reaction conditions, and experimental procedures is essential for researchers and scientists aiming to leverage nitropyridines for the efficient synthesis of complex, high-value molecules in drug discovery and development.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. uoanbar.edu.iq [uoanbar.edu.iq]

- 3. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Nucleophilic aromatic substitution by [F-18]fluoride at substituted 2-nitropyridines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 6-Nitropicolinate for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and applications of Ethyl 6-Nitropicolinate, a key building block in modern medicinal chemistry.

This technical guide provides a comprehensive overview of this compound (CAS No. 65370-43-6), a valuable heterocyclic intermediate for researchers, scientists, and professionals in the field of drug development. This document details the available commercial sources, physicochemical properties, and highlights its emerging role in the synthesis of novel therapeutic agents.

Commercial Availability and Physicochemical Properties

This compound is available from a select number of specialized chemical suppliers. While comprehensive data sheets are not always publicly available, typical product specifications are summarized below. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate and up-to-date information.

Table 1: Commercial Supplier Information for this compound

| Supplier Name | Purity Specification | Notes |

| Atomax Chemicals Co., Ltd | ≥ 95% | Audited supplier. |

| 2A Biotech | ≥ 96% | Provides a general purity specification. |

| Kuujia.com | Information not specified | Acts as a marketplace for various suppliers. |

| Novachemistry | Information not specified | Lists the compound in their product catalog. |

| Wuhan ChemNorm Biotech Co., Ltd | Information not specified | Listed as a supplier on chemical marketplaces. |

| PRIBOLAB PTE. LTD. | Information not specified | Audited supplier listed on chemical marketplaces. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65370-43-6 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| PubChem CID | 501556 | [1] |

The Role of Nitropyridine Derivatives in Drug Discovery

Nitropyridine derivatives, including this compound, are recognized as crucial intermediates in the synthesis of contemporary pharmaceuticals.[2][3][4] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of a nitro group offers a versatile chemical handle for a variety of synthetic transformations.[2][3]

The electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, which then serves as a key functional group for the introduction of diverse pharmacophoric elements through amide bond formation, urea synthesis, or other amine-based derivatizations.[2] This synthetic flexibility makes nitropyridine intermediates like this compound highly valuable in the construction of complex molecular architectures with desired biological activities.

Below is a generalized workflow illustrating the utility of a nitropyridine intermediate in a drug discovery cascade.

Caption: A generalized workflow for drug discovery using a nitropyridine intermediate.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of this compound are scarce. However, general methods for the synthesis and analysis of related pyridine carboxylic acid esters can be adapted.

Synthesis of Pyridine Carboxylic Acid Esters

A common method for the synthesis of pyridine carboxylic acid esters is through the esterification of the corresponding carboxylic acid. One such method involves the use of a mixed anhydride.

General Protocol for Esterification using 2-Methyl-6-nitrobenzoic Anhydride:

-

To a solution of the pyridine carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., pyridine), add 4-dimethylaminopyridine (DMAP) (catalytic amount), 2-methyl-6-nitrobenzoic anhydride (1.2 equivalents), and triethylamine (1.5 equivalents).

-

To this mixture, add the desired alcohol (e.g., ethanol for ethyl ester formation) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for a specified time (typically several hours to overnight) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

This method has been reported to give good yields for the synthesis of various pyridine-carboxylate derivatives.[5]

Purification of Pyridine Derivatives

Purification of pyridine derivatives can be achieved through several standard laboratory techniques.

-

Column Chromatography: This is the most common method for purifying reaction mixtures. The choice of eluent system will depend on the polarity of the specific derivative.

-

Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

-

Distillation: For liquid compounds, distillation under reduced pressure can be used for purification.

-

Ion Exchange Chromatography: In some cases, ion exchange resins can be employed to remove ionic impurities.[6]

Analytical Methods for Pyridine Carboxylic Acid Esters

The purity and identity of this compound and related compounds can be determined using a variety of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for assessing the purity of pyridine carboxylic acid esters.[5] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties, can be particularly useful for separating isomers of pyridine carboxylic acids and their derivatives.[7][8]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid or an ammonium acetate buffer).[5]

-

Detection: UV detection is commonly used, as the pyridine ring is a strong chromophore.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized compound. Positive ion mode typically shows a predominant [M+H]⁺ ion.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.

The following diagram outlines a general workflow for the synthesis and analysis of a pyridine carboxylic acid ester.

Caption: A generalized workflow for the synthesis and analysis of a pyridine carboxylic acid ester.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its commercial availability, coupled with the synthetic utility of the nitropyridine scaffold, makes it an important intermediate in the quest for novel therapeutic agents. While detailed public data on this specific compound is limited, established methodologies for the synthesis, purification, and analysis of related pyridine derivatives provide a solid foundation for its use in research and development. As the demand for innovative drug candidates continues to grow, the importance of such specialized chemical intermediates is set to increase.

References

- 1. 65370-43-6(this compound) | Kuujia.com [pt.kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20060084812A1 - Purification of impure materials using non-aqueous solvents - Google Patents [patents.google.com]

- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 8. helixchrom.com [helixchrom.com]

Ethyl 6-nitropicolinate: A Technical Review of Its Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-nitropicolinate is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of both an ester and a nitro group on the picolinic acid scaffold offers versatile handles for chemical modification and potential for diverse biological activities. This technical guide provides a comprehensive review of the available literature concerning its synthesis, chemical properties, and potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this review also draws upon established knowledge of related nitropyridine and picolinate compounds to infer its characteristics and potential.

Chemical Properties and Data

While specific experimental data for this compound is scarce in the literature, its physicochemical and spectroscopic properties can be predicted based on the analysis of its constituent functional groups and related molecules, such as ethyl picolinate and various nitropyridines.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₈H₈N₂O₄ | Calculated from structure |

| Molecular Weight | 196.16 g/mol | Calculated from structure |

| Appearance | Likely a pale yellow solid | Based on similar nitropyridine compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. | General solubility of esters and nitroaromatic compounds. |

| pKa (of pyridine N) | Expected to be lower than pyridine (~5.2) due to the electron-withdrawing nitro and ester groups. | Electron-withdrawing groups decrease the basicity of the pyridine nitrogen. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Bands | Rationale and Comparative Data |

| ¹H NMR | δ 8.0-8.5 (m, 3H, pyridine ring protons), δ 4.4-4.6 (q, 2H, -OCH₂CH₃), δ 1.4-1.6 (t, 3H, -OCH₂CH₃) | Based on the known spectrum of ethyl picolinate, with downfield shifts expected for the pyridine protons due to the electron-withdrawing nitro group.[1][2] |

| ¹³C NMR | δ ~164 (C=O), δ ~150 (C-NO₂), δ ~120-140 (pyridine ring carbons), δ ~62 (-OCH₂), δ ~14 (-CH₃) | In pyridine, C2 is at ~150 ppm, C3 at ~124 ppm, and C4 at ~136 ppm. The nitro group is expected to significantly shift the carbon it is attached to (C6) downfield.[3][4][5] The chemical shifts for 2-nitropyridine and 4-nitro-pyridine 1-oxide provide reference points for the effect of a nitro group on the pyridine ring carbons.[6][7] |

| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1530-1550 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1360 cm⁻¹ (symmetric NO₂ stretch) | The characteristic strong stretches for both the ester carbonyl and the nitro group are well-established.[8][9][10][11] Aromatic nitro compounds typically show asymmetric and symmetric N-O stretching vibrations in these ranges.[10][11] |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z 196. Fragmentation pattern would likely involve loss of the ethoxy group (-OC₂H₅, m/z 45) and the nitro group (-NO₂, m/z 46). | Based on the fragmentation patterns of pyridine and its derivatives, which often involve the loss of substituents from the ring.[12][13][14] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from 2-methylpyridine (α-picoline). The first step involves oxidation to picolinic acid, followed by nitration to 6-nitropicolinic acid, and finally esterification. A more direct route could be the nitration of a pre-existing picolinic acid derivative.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard methods for nitration of pyridine rings and Fischer esterification.[15][16][17][18]

Step 1: Synthesis of 6-Nitropicolinic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add picolinic acid (1 equivalent).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3-5 equivalents) while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, pre-cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of picolinic acid in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, then heat to 50-60 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 6-nitropicolinic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of this compound (Fischer Esterification)

-

Reaction Setup: To a round-bottom flask, add 6-nitropicolinic acid (1 equivalent) and an excess of absolute ethanol (10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

-

Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

-

Solvent Removal: After the reaction is complete, remove the excess ethanol by rotary evaporation.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Development and Biological Activity

The chemical structure of this compound suggests several potential avenues for its application in drug development, primarily stemming from the known biological activities of nitropyridines and picolinates.

As a Precursor for Bioactive Molecules

The nitro group is a versatile functional group that can be readily reduced to an amino group. This amino-picolinate scaffold is a valuable intermediate for the synthesis of a wide range of more complex heterocyclic compounds with potential therapeutic activities.[19]

References

- 1. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]

- 3. testbook.com [testbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. massbank.eu [massbank.eu]

- 15. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 16. cerritos.edu [cerritos.edu]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

Methodological & Application

Application Notes and Protocols: Use of Ethyl 6-nitropicolinate Analogues in Organic Synthesis

Disclaimer: Extensive searches for "Ethyl 6-nitropicolinate" did not yield specific information regarding its synthesis or applications in the scientific literature. This suggests that it is not a commonly available or utilized compound. This document instead focuses on a close structural analogue, Ethyl 6-Methyl-5-nitronicotinate (CAS: 1211538-09-8), for which information is available. This analogue serves as a representative example of a nitropyridine carboxylate ester and its applications in organic synthesis.

Introduction to Ethyl 6-Methyl-5-nitronicotinate

Ethyl 6-Methyl-5-nitronicotinate is a versatile intermediate in organic and medicinal chemistry.[1][2] Its structure, featuring a pyridine ring substituted with an ethyl ester, a nitro group, and a methyl group, provides multiple reactive sites for chemical modification.[3] This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[1][3] The pyridine core is a common motif in many biologically active compounds, and the nitro group can be readily transformed into other functional groups, such as an amine, which serves as a key handle for further derivatization.[3][4]

Table 1: Physicochemical Properties of Ethyl 6-Methyl-5-nitronicotinate

| Property | Value | Reference |

| CAS Number | 1211538-09-8 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [1] |

| Boiling Point (Predicted) | 302.7 ± 37.0 °C | [5] |

| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | -0.02 ± 0.20 | [5] |

Applications in Organic Synthesis

Ethyl 6-Methyl-5-nitronicotinate is a key starting material for the synthesis of a variety of heterocyclic compounds. Its primary applications are in the pharmaceutical and agrochemical industries.

Pharmaceutical Intermediate

This compound is a valuable precursor for the synthesis of biologically active molecules, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[3] The pyridine scaffold is a privileged structure in drug discovery, and the substituents on Ethyl 6-Methyl-5-nitronicotinate allow for systematic modifications to explore structure-activity relationships (SAR).[3]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functional groups commonly found in drug candidates.[3]

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to introduce different alkyl groups, which can modulate the solubility and pharmacokinetic properties of the final compound.[3]

-

Functionalization of the Methyl Group: The methyl group offers a site for potential functionalization, which can influence the steric and electronic properties of the molecule and its binding to biological targets.[3][6]

Agrochemical Synthesis

Nitropyridine derivatives are also important intermediates in the synthesis of herbicides and pesticides. The structural motifs accessible from Ethyl 6-Methyl-5-nitronicotinate can be tailored to interact with specific biological targets in pests and weeds.

Key Synthetic Transformations and Protocols

The following are representative protocols for key transformations involving Ethyl 6-Methyl-5-nitronicotinate. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of subsequent chemical modifications.

Reaction Scheme:

Figure 1: Reduction of Ethyl 6-Methyl-5-nitronicotinate.

Materials:

-

Ethyl 6-Methyl-5-nitronicotinate

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogen balloon or hydrogenation apparatus

Procedure:

-

To a solution of Ethyl 6-Methyl-5-nitronicotinate (1.0 eq) in ethanol in a round-bottom flask, add 10% Pd/C (10 mol%).

-

The flask is evacuated and backfilled with hydrogen gas (a balloon is suitable for small-scale reactions).

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product, Ethyl 5-amino-6-methylnicotinate.

-

The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Reaction Conditions for Nitro Group Reduction

| Reagent | Solvent | Temperature | Time | Yield |

| H₂, Pd/C | Ethanol | Room Temperature | 2-6 h | >90% |

| SnCl₂·2H₂O | Ethanol | 70 °C | 1-3 h | 85-95% |

| Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 h | 80-90% |

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group. While Ethyl 6-Methyl-5-nitronicotinate does not have an inherent leaving group other than the nitro group itself (which is generally a poor leaving group in SNAr), related compounds with a leaving group (e.g., a halogen) at a position activated by the nitro group would readily undergo SNAr. For illustrative purposes, we present a hypothetical reaction on a related chloro-substituted nitropyridine.

Reaction Scheme (Hypothetical):

Figure 2: Hypothetical SNAr on a related nitropyridine.

Materials:

-

Ethyl 6-chloro-5-nitronicotinate (hypothetical starting material)

-

Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

-

Corresponding alcohol (e.g., methanol, ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

Procedure:

-

To a solution of the sodium alkoxide (1.2 eq) in its corresponding alcohol in a round-bottom flask, add Ethyl 6-chloro-5-nitronicotinate (1.0 eq).

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The synthetic utility of Ethyl 6-Methyl-5-nitronicotinate can be visualized as a branching pathway leading to diverse molecular scaffolds.

Figure 3: Synthetic pathways from Ethyl 6-Methyl-5-nitronicotinate.

Experimental Workflow

A typical experimental workflow for a reaction using Ethyl 6-Methyl-5-nitronicotinate is outlined below.

Figure 4: General experimental workflow for organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 6-Methyl-5-nitronicotinate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl 6-Nitropicolinate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Ethyl 6-nitropicolinate as a versatile building block in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the pyridyl nitrogen atom activates the 6-position for facile C-C and C-N bond formation, making it a valuable substrate in the synthesis of complex molecules for pharmaceutical and materials science applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents. The reaction is catalyzed by a palladium complex and typically requires a base to facilitate the transmetalation step. Recent advancements have shown that nitroarenes can be effectively used as coupling partners, often requiring specific bulky and electron-rich phosphine ligands to promote the challenging oxidative addition to the C-NO₂ bond.[1][2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ | Toluene | 110 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (aq) | DME | 85 | 10 | 78 |

| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (4) | - | K₂CO₃ | THF/H₂O | 70 | 8 | 75 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BrettPhos

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and BrettPhos (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-phenylpicolinate derivative.

References

Application Notes and Protocols for Ethyl 6-Nitropicolinate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 6-nitropicolinate as a versatile intermediate in pharmaceutical synthesis. Due to the limited direct public documentation of this compound in the synthesis of specific commercial drugs, this document outlines its potential applications based on the well-established chemistry of related nitropyridine and aminopyridine compounds. The primary synthetic strategy involves the reduction of the nitro group to a reactive amine, which then serves as a key building block for the construction of more complex molecular architectures.

Introduction to this compound in Drug Discovery

This compound is a substituted pyridine derivative with significant potential as a pharmaceutical intermediate. The pyridine core is a prevalent motif in a vast array of approved drugs, and the strategic placement of the nitro and ester functionalities on the picolinate scaffold offers medicinal chemists a valuable tool for molecular elaboration.[1][2] The nitro group can be readily transformed into an amino group, providing a nucleophilic handle for a variety of coupling reactions, while the ethyl ester allows for further modification, such as hydrolysis and amide bond formation. This dual functionality makes this compound a strategic starting material for the synthesis of diverse compound libraries in the pursuit of novel therapeutic agents.

The general synthetic utility of nitropyridine intermediates like this compound lies in their capacity to serve as precursors to highly functionalized aminopyridines.[1][2] These amino derivatives are key components in the synthesis of compounds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Key Synthetic Transformations

The cornerstone of this compound's application is the reduction of the nitro group to form ethyl 6-aminopicolinate. This transformation unlocks the synthetic potential of the pyridine core, enabling a variety of subsequent reactions.

2.1. Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental and well-established transformation in organic synthesis. Several methods can be employed, with the choice of reagent depending on the desired selectivity and scale of the reaction.

| Reduction Method | Reagents and Conditions | Typical Yield (%) | Key Considerations |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature, 1 atm | >90 | Mild conditions, high yield, but may not be suitable for substrates with other reducible functional groups. |

| Metal-Acid Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 80-90 | Robust and widely applicable, but requires stoichiometric amounts of metal salts, leading to waste generation. |

| Transfer Hydrogenation | Ammonium formate, Pd/C, Methanol, Reflux | >85 | Avoids the use of gaseous hydrogen, making it more convenient for laboratory-scale synthesis. |

2.2. Subsequent Functionalization of the Amino Group

Once reduced to ethyl 6-aminopicolinate, the resulting primary amine can undergo a variety of chemical transformations to build molecular complexity.

| Reaction Type | Reagents and Conditions | Product Type | Pharmaceutical Relevance |

| Acylation | Acyl chloride or carboxylic acid with a coupling agent (e.g., HATU, EDC), Base (e.g., DIPEA), DCM or DMF | Amide | Amide bonds are prevalent in a vast number of drug molecules, contributing to structural rigidity and hydrogen bonding interactions. |

| Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), DCM | Sulfonamide | Sulfonamides are a key functional group in many antibacterial and diuretic drugs. |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene or Dioxane, Reflux | Diaryl amine | Forms carbon-nitrogen bonds, crucial for the synthesis of kinase inhibitors and other targeted therapies. |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃), Acetic acid, Dichloromethane | Secondary or Tertiary amine | A versatile method for introducing alkyl substituents to the amino group. |

Experimental Protocols

3.1. Protocol 1: Synthesis of Ethyl 6-Aminopicolinate

This protocol describes the reduction of this compound to ethyl 6-aminopicolinate using catalytic hydrogenation.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (0.05 eq)

-

Ethanol

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.